NVP CXCR2 antagonist 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NVP CXCR2 antagonist 14 is a novel potent, orally bioavailable CXCR2 receptor antagonist.
科学的研究の応用
1. Potential in Inflammatory Conditions
NVP CXCR2 antagonist 14, as part of the N,N'-Diarylureas class, has been identified as a potent and highly selective CXCR2 antagonist. It exhibits functional activity both in vitro and in vivo, with applications in inflammatory conditions like ear edema and neutropenia. This highlights its potential in the treatment of various inflammatory disorders due to its ability to selectively target the CXCR2 receptor (Widdowson et al., 2004).
2. Role in Neuropathic Pain Models
Recent studies have indicated a significant role for CXCR2 antagonists in neuropathic pain mechanisms. This compound has been observed to attenuate mechanical and thermal hypersensitivity in neuropathic pain models, indicating its potential as a therapeutic agent in pain management. Its efficacy in reducing the expression of pronociceptive interleukins and chemokines in the spinal cord and dorsal root ganglia highlights its potential in neuropathic pain treatment (Piotrowska et al., 2021).
3. Anti-Metastatic Potential in Cancer
This compound has shown promising results in inhibiting human colon cancer liver metastases. The antagonism of CXCR1 and CXCR2, achieved by this compound, leads to decreased neovascularization and enhanced apoptosis of malignant cells, without affecting primary tumor growth. This suggests its potential as a novel therapeutic strategy in combating cancer metastasis (Varney et al., 2011).
4. Implications in Chronic Obstructive Pulmonary Disease (COPD)
In a study involving patients with COPD, a CXCR2 antagonist (MK-7123) related to this compound demonstrated efficacy in improving lung function (FEV1) and reducing airway inflammation. This suggests the potential use of CXCR2 antagonists like this compound in treating respiratory diseases by modulating inflammatory processes (Rennard et al., 2015).
特性
分子式 |
C19H14F2N4OS |
---|---|
分子量 |
384.4048 |
IUPAC名 |
2-Benzyl-5-((2,3-difluorobenzyl)thio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol |
InChI |
InChI=1S/C19H14F2N4OS/c20-14-8-4-7-13(18(14)21)11-27-16-10-17(26)25-19(23-16)22-15(24-25)9-12-5-2-1-3-6-12/h1-8,10,26H,9,11H2 |
InChIキー |
DAIJLANCVCVXRN-UHFFFAOYSA-N |
SMILES |
OC1=CC(SCC2=CC=CC(F)=C2F)=NC3=NC(CC4=CC=CC=C4)=NN13 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NVP CXCR2 antagonist 14 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。